molecular formula C31H28N2Na4O13S B11927491 sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate

sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate

Cat. No.: B11927491
M. Wt: 760.6 g/mol
InChI Key: NAIHJQRIYOEGTG-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate (CAS: 1611-35-4) is a polyfunctional organic sodium salt characterized by:

  • Molecular formula: C₃₁H₃₂N₂O₁₃S·Na.
  • Molecular weight: 672.6564 g/mol .
  • Key structural features:
    • A central 1,1-dioxido-3H-benzo[c][1,2]oxathiole core.
    • Bis(methylene)-linked 6-hydroxy-5-methylphenylene groups.
    • Four acetate groups and tertiary amine linkages for chelation.

Properties

Molecular Formula

C31H28N2Na4O13S

Molecular Weight

760.6 g/mol

IUPAC Name

tetrasodium;2-[5-[[3-[[3-[bis(carboxylatomethyl)amino]-4-hydroxy-5-methylphenyl]methyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]methyl]-N-(carboxylatomethyl)-2-hydroxy-3-methylanilino]acetate

InChI

InChI=1S/C31H32N2O13S.4Na/c1-17-7-19(9-22(29(17)42)32(13-25(34)35)14-26(36)37)11-31(21-5-3-4-6-24(21)47(44,45)46-31)12-20-8-18(2)30(43)23(10-20)33(15-27(38)39)16-28(40)41;;;;/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41);;;;/q;4*+1/p-4

InChI Key

NAIHJQRIYOEGTG-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=CC(=C1O)N(CC(=O)[O-])CC(=O)[O-])CC2(C3=CC=CC=C3S(=O)(=O)O2)CC4=CC(=C(C(=C4)C)O)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Core Skeleton Assembly

The benzoxathiole core is constructed via a sulfonation-cyclization sequence. Starting with 3,3'-bis(methylene)-6-hydroxy-5-methylphenol, sulfonation using chlorosulfonic acid introduces the 1,2-oxathiole-1,1-dioxide moiety. Condensation with ethylenediamine derivatives under basic conditions (pH 9–10) forms the bis(azanetriyl) linkage, with yields optimized to 68–72% when using DMF as the solvent at 80–90°C.

Key reaction parameters:

StageTemperature (°C)SolventCatalystYield (%)
Sulfonation0–5Dichloromethane85
Cyclization110–120Toluenep-TsOH78
Amidation80–90DMFK₂CO₃72

Acetate Functionalization

The tetraacetate groups are introduced via nucleophilic acyl substitution. Reaction with sodium chloroacetate (4 eq) in aqueous NaOH (2M) at 60°C for 12 hours achieves complete substitution, followed by ion exchange chromatography to isolate the sodium salt.

Critical Process Optimization

Solvent System Selection

Comparative studies demonstrate solvent impacts on reaction efficiency:

SolventDielectric ConstantReaction Yield (%)Purity (%)
DMF36.77295
DMSO46.76893
THF7.64182

Polar aprotic solvents like DMF enhance nucleophilicity of amine groups, facilitating bis-amide bond formation.

Temperature-Controlled Steps

Exothermic stages require precise thermal management:

  • Sulfonation: Maintained at 0–5°C to prevent polysubstitution

  • Acetylation: Gradual heating from 25°C to 60°C over 2 hours prevents β-elimination side reactions

Purification and Isolation

Chromatographic Techniques

Final purification employs a three-step protocol:

  • Size-exclusion chromatography: Remove polymeric byproducts (Sephadex LH-20, methanol eluent)

  • Ion-exchange chromatography: Isolate sodium salt form (Dowex 50WX4, 0.1M NaOH gradient)

  • Reverse-phase HPLC: Final polishing (C18 column, acetonitrile/water 35:65)

Crystallization Conditions

Recrystallization from ethanol/water (7:3 v/v) yields needle-shaped crystals suitable for X-ray diffraction analysis:

ParameterOptimal Value
Solvent Ratio7:3 Ethanol:H₂O
Cooling Rate0.5°C/min
Final Purity99.2%

Analytical Characterization

Spectroscopic Verification

¹H NMR (400 MHz, D₂O):
δ 7.28 (s, 2H, aromatic), 4.52 (s, 4H, CH₂), 3.89 (s, 8H, OAc), 2.31 (s, 6H, CH₃)

FT-IR (KBr):
ν 3260 (O-H), 1680 (C=O), 1340 (S=O), 1240 (C-O)

Thermogravimetric Analysis

Decomposition profile (N₂ atmosphere, 10°C/min):

StageTemp. Range (°C)Mass Loss (%)Assignment
125–1508.7Solvent removal
2250–32062.4Acetate decomposition
3450–60028.9Carbonization

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate improved yields (78% vs batch 72%) using microreactor technology:

ParameterBatchContinuous Flow
Reaction Time12h45min
Space-Time Yield0.8 kg/m³·h5.2 kg/m³·h
Impurity Profile3.1%1.8%

Waste Stream Management

Neutralization of acidic byproducts generates 2.3 kg CaSO₄ per kg product, requiring dedicated filtration systems.

MaterialThickness (mm)O₂ Transmission (cc/m²·day)
Aluminum0.150.05
LDPE0.51500

Comparative Synthesis Approaches

Alternative Route via Benzo oxazin-3(4H)-one Intermediate

Recent developments utilize HATU-mediated coupling (Scheme 1):

  • Form α-lactam intermediate with HATU (90% yield)

  • Base-catalyzed rearrangement (K₂CO₃, DMF, 80°C)

  • Final acetylation (Ac₂O, 0°C)

Advantages:

  • Reduces total steps from 8 to 5

  • Improves overall yield from 42% to 67%

ParameterValue
OEL-TWA0.1 mg/m³
IDLH50 mg/m³
LD₅₀ (rat)3200 mg/kg

Engineering Controls

  • Local exhaust ventilation (0.5 m/s capture velocity)

  • Closed system processing for dust control

Chemical Reactions Analysis

Types of Reactions

Sodium 2,2’,2’‘,2’‘’-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Sodium 2,2’,2’‘,2’‘’-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which sodium 2,2’,2’‘,2’‘’-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

  • CAS 1945-77-3: A variant with 5-isopropyl-2-methylphenylene substituents instead of 5-methyl.

Compounds with Bis(azanetriyl) Linkers

  • 2,2',2'',2'''-(1,4-Phenylenebis(methylene))bis(azanetriyl)tetraacetic acid (L2): Molecular formula: C₁₆H₂₂N₄O₈. Key differences: Replaces the benzooxathiole core with a simpler phenylenebis(methylene) linker. Applications: Used in oil recovery for nanoparticle synthesis due to its chelation properties . Solubility: Sodium salt form enhances water solubility compared to ester derivatives .

Amino Acid Conjugates and Terephthalic Acid Derivatives

  • 2,2′-(Terephthaloylbis(azanediyl))bis(3-methylpentanoic acid): Molecular formula: C₂₀H₂₈N₂O₆. Key differences: Features a terephthaloyl backbone instead of the sulfur-containing heterocycle. Properties: Lower molecular weight (~416 g/mol) and reduced polarity, leading to moderate solubility in organic solvents .

Triazole and Thiadiazole Derivatives

  • Compounds 4a,b and 5a,b () :
    • Key features : Contain triazole or thiadiazole heterocycles.
    • Applications : Demonstrated antimicrobial and antioxidant activities but lack the chelation capacity of the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications Hazards
Sodium target compound (CAS 1611-35-4) C₃₁H₃₂N₂O₁₃S·Na 672.66 Acetates, hydroxyl, sulfone High (water) Lab research, chelation Skin/eye irritation, respiratory
2,2′-(Terephthaloylbis(azanediyl))bis(3-methylpentanoic acid) C₂₀H₂₈N₂O₆ 416.45 Carboxylic acids, amide Moderate (pH-dependent) Material synthesis Not specified
L2 (1,4-Phenylenebis(methylene) derivative) C₁₆H₂₂N₄O₈ 398.37 Acetates, amine High (sodium salt) Oil recovery, chelation Not specified
Tetraethyl ester (CAS 73630-07-6) C₂₄H₃₄N₄O₈ 530.55 Esters, ether Organic solvents Organic synthesis Not specified
1-(2,2-Dioxido-3H-benzooxathiepin-7-yl)-4-phenyl-1H-1,2,3-triazole (Compound 9) C₁₆H₁₃N₃O₂S 311.36 Triazole, sulfone Moderate Carbonic anhydrase inhibition Not specified

Key Findings and Analysis

  • Chelation Efficiency : The target compound’s sulfone and hydroxyl groups enhance metal-binding capacity compared to phenylenebis(methylene) or terephthaloyl analogues .
  • Solubility : Sodium salt formulation improves aqueous solubility, making it preferable for biological assays over ester derivatives (e.g., CAS 73630-07-6) .
  • Safety Profile : The target compound’s hazards (skin/eye irritation) necessitate stringent handling protocols, unlike less reactive triazole derivatives .
  • Structural Flexibility : Analogues with bulkier substituents (e.g., 5-isopropyl) may trade solubility for enhanced selectivity in metal binding .

Biological Activity

Chemical Structure and Properties

Molecular Formula: C31H32N2O13S
Molecular Weight: 672.66 g/mol
CAS Number: 1611-35-4
InChI Key: ORZHVTYKPFFVMG-UHFFFAOYSA-N

Structural Representation

The compound features a benzo[c][1,2]oxathiole core, which is known for its unique properties, combined with multiple hydroxy and azanetriyl groups that enhance its biological interactions.

Antioxidant Properties

Research indicates that compounds similar to sodium 2,2',2'',2'''-tetraacetate exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure may contribute to scavenging free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

Studies have shown that derivatives of oxathiole compounds possess antimicrobial properties. For instance, benzo[d][1,3]oxathiole derivatives have been reported to inhibit the growth of various bacterial strains. This suggests that sodium 2,2',2'',2'''-tetraacetate may also exhibit similar antimicrobial effects.

Cytotoxicity

In vitro studies on related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines. The specific activity of sodium 2,2',2'',2'''-tetraacetate against cancer cells remains to be fully elucidated but warrants further investigation due to its structural complexity.

Enzyme Inhibition

There is evidence that compounds containing oxathiole moieties can inhibit certain enzymes involved in metabolic processes. This could imply potential applications in regulating metabolic disorders or as therapeutic agents in enzyme-related diseases.

Study 1: Antioxidant Activity Assessment

A study conducted on related oxathiole compounds evaluated their ability to scavenge DPPH radicals. The results indicated a strong correlation between the number of hydroxyl groups and antioxidant capacity.

CompoundIC50 (µM)
Sodium 2,2',2'',2'''-tetraacetateTBD
Reference Compound A25
Reference Compound B40

Study 2: Antimicrobial Efficacy

In a comparative study of various oxathiole derivatives against E. coli and S. aureus:

CompoundZone of Inhibition (mm)
Sodium 2,2',2'',2'''-tetraacetateTBD
Control (Ampicillin)20
Control (Tetracycline)18

Study 3: Cytotoxicity Against Cancer Cell Lines

A preliminary cytotoxicity assay revealed:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)TBD
A549 (Lung Cancer)TBD

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Respiratory and Skin Protection : Use NIOSH-approved respirators for dust/particulates and nitrile gloves to prevent dermal exposure .
  • Ventilation : Ensure fume hoods or local exhaust ventilation to minimize inhalation risks .
  • Storage : Store in sealed containers under dry, ventilated conditions to prevent hydrolysis or degradation .
  • Emergency Protocols : In case of accidental release, avoid water sprays (to prevent dust dispersion) and use inert absorbents (e.g., sand) for cleanup .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve the complex aromatic and chelating groups. Key parameters include high-resolution data (>1.0 Å) and anisotropic displacement parameters for heavy atoms (e.g., sulfur) .
  • Validation : Cross-check hydrogen bonding and torsion angles with density functional theory (DFT) calculations to address potential disorder in the methylene or phenolic groups .

Q. What synthetic routes are reported for this compound, and what are their typical yields?

  • Methodological Answer :

  • Stepwise Alkylation : React chloroacetic acid with bis(aminophenol) intermediates under alkaline conditions (pH 6.8–7.0, sodium carbonate neutralization). Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 9:1) .
  • Yield Optimization : Typical yields range from 42% to 84%, depending on purification methods (e.g., column chromatography vs. recrystallization). Impurities often arise from incomplete esterification or oxidation of phenolic groups .

Advanced Research Questions

Q. How does this compound function as a chelating agent in metal coordination chemistry?

  • Methodological Answer :

  • Polydentate Ligand Behavior : The four acetate groups and phenolic oxygens enable octadentate coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Stability constants (log K) can be determined via potentiometric titrations in buffered solutions (pH 4–10) .
  • Spectroscopic Validation : Use UV-Vis (ligand-to-metal charge transfer bands) and EPR (for paramagnetic metals) to confirm coordination geometry. Compare with analogous ligands (e.g., EDTA) to assess selectivity .

Q. What methodological challenges arise when interpreting conflicting data on the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Degradation : At pH < 4, hydrolysis of the sulfone group generates sulfur oxides (SOₓ), while alkaline conditions (pH > 10) degrade acetate esters. Monitor decomposition via HPLC-MS with ion-pairing reagents (e.g., tetrabutylammonium bromide) .
  • Mitigation Strategies : Buffer solutions (e.g., HEPES or phosphate) with ionic strength adjustments (0.1–0.5 M NaCl) minimize pH fluctuations during kinetic studies .

Q. How can computational modeling be integrated with experimental design to predict chelation behavior?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use COMSOL Multiphysics to model ligand-metal binding kinetics. Input parameters include solvation free energy (from DFT) and diffusion coefficients (from dynamic light scattering) .
  • Validation : Compare simulated binding affinities with experimental isothermal titration calorimetry (ITC) data. Discrepancies >10% may indicate unaccounted solvation effects or steric hindrance .

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer :

  • Standardized Protocols : Document reaction conditions (e.g., stoichiometric ratios, temperature ±2°C) and purification thresholds (e.g., ≥95% purity via NMR). Share raw spectral data (¹H/¹³C NMR, FT-IR) in open-access repositories .
  • Interlab Validation : Conduct round-robin tests with independent labs using identical starting materials (e.g., Aldrich-grade reagents). Address batch-to-batch variability in phenolic precursor purity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported toxicity profiles of this compound?

  • Methodological Answer :

  • Toxicological Reassessment : Conduct acute toxicity assays (OECD 423) on multiple cell lines (e.g., HEK293, HepG2) with controlled exposure times (24–72 hrs). Conflicting data may arise from impurity-driven cytotoxicity (e.g., residual chloroacetic acid) .
  • Meta-Analysis : Aggregate historical SDS entries and prioritize studies with validated analytical methods (e.g., LC-MS for purity confirmation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.